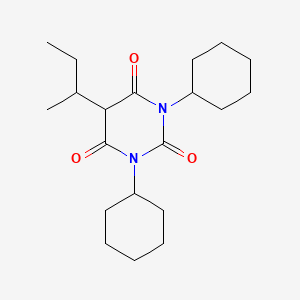
5-sec-Butyl-1,3-dicyclohexylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-sec-Butyl-1,3-dicyclohexylbarbituric acid is a barbiturate derivative known for its unique chemical structure and propertiesBarbiturates have historically been used for their sedative and hypnotic properties, although their use has declined due to the development of safer alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sec-Butyl-1,3-dicyclohexylbarbituric acid typically involves the condensation of urea with malonic acid derivatives, followed by alkylation and cyclization reactions. The specific synthetic route may vary, but a common method involves the following steps:
Condensation: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: Barbituric acid is then alkylated with sec-butyl bromide to introduce the sec-butyl group.
Cyclization: The resulting compound undergoes cyclization with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-sec-Butyl-1,3-dicyclohexylbarbituric acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-sec-Butyl-1,3-dicyclohexylbarbituric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying the effects of barbiturates on biological systems.
Medicine: Although not commonly used clinically, it is studied for its potential pharmacological effects.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-sec-Butyl-1,3-dicyclohexylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a GABA modulator, enhancing the effects of GABA by prolonging the duration of chloride channel opening. This leads to hyperpolarization of neurons and a decrease in neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound of all barbiturates, known for its basic structure and lack of pharmacological activity.
5-Butyl-1-cyclohexylbarbituric acid: Similar in structure but with different substituents, leading to variations in its pharmacological effects.
Uniqueness
5-sec-Butyl-1,3-dicyclohexylbarbituric acid is unique due to its specific substituents, which confer distinct chemical and pharmacological properties. Its sec-butyl and dicyclohexyl groups differentiate it from other barbiturates, potentially leading to unique interactions with biological targets .
Properties
CAS No. |
745-31-3 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-butan-2-yl-1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H32N2O3/c1-3-14(2)17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h14-17H,3-13H2,1-2H3 |
InChI Key |
GUIGEQUDNHREDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
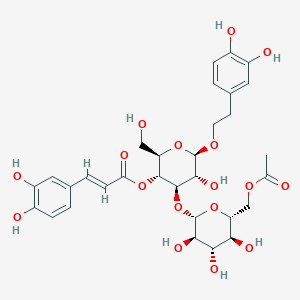
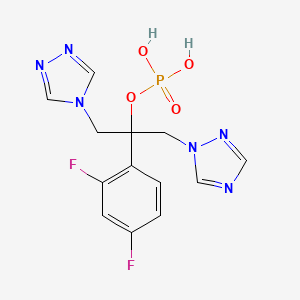
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)

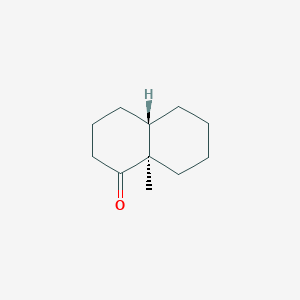
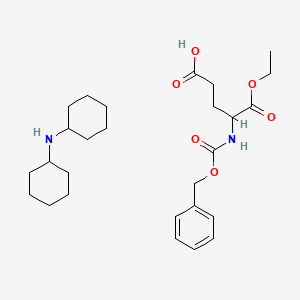
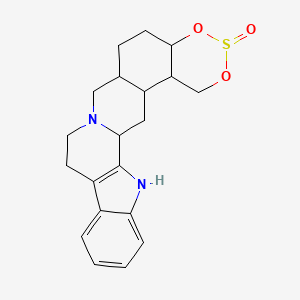
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
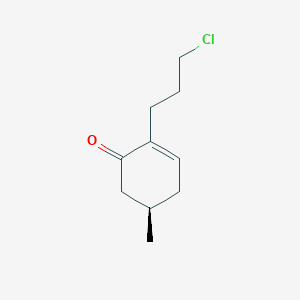
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
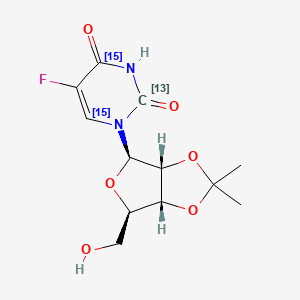
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
